molecular formula C8H7NOS B071917 2-Methylbenzo[d]thiazol-7-ol CAS No. 163298-71-3

2-Methylbenzo[d]thiazol-7-ol

Cat. No. B071917
M. Wt: 165.21 g/mol
InChI Key: HYCUWTFDQWDODM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methylbenzo[d]thiazol-7-ol and related compounds involves multicomponent reactions that allow the formation of the benzothiazole core along with additional functional groups. A notable method involves the I2/DMSO-mediated reaction, which facilitates the synthesis of 2-arylbenzo[d]imidazo[2,1-b] thiazole derivatives through a three-component reaction involving 2-aminobenzothiazoles, barbituric acids, and terminal aryl acetylenes or aryl methyl ketones. This process highlights the formation of C-C and C-N bonds in a one-pot reaction under metal-free conditions, showcasing the efficiency and versatility of modern synthetic approaches (Jana et al., 2019).

Molecular Structure Analysis

The molecular structure of benzothiazoles, including 2-Methylbenzo[d]thiazol-7-ol, is characterized by spectroscopic techniques such as NMR, IR, and X-ray crystallography. These methods provide detailed insights into the electronic configuration, bond lengths, angles, and overall geometry of the molecule. For instance, the synthesis and characterization of related compounds, such as 2-[(benzo[d]thiazol-2-ylamino)methyl]phenol, demonstrate the application of these techniques in confirming the structure of complex molecules (Yıldız et al., 2010).

Chemical Reactions and Properties

Benzothiazoles participate in various chemical reactions, including alkylation, oxidation, and coupling reactions, due to the reactive nature of the thiazole ring and the presence of functional groups. For example, the selective oxidation of the sulfide moiety in benzothiazoline derivatives showcases the reactivity and the potential for functional modification of these compounds (Ohkata et al., 1985).

Physical Properties Analysis

The physical properties of 2-Methylbenzo[d]thiazol-7-ol, such as melting point, solubility, and crystallinity, can be studied through various analytical techniques. These properties are crucial for understanding the compound's behavior in different environments and for applications in materials science.

Chemical Properties Analysis

The chemical properties of benzothiazoles, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are influenced by the heteroatoms in the thiazole ring. The presence of the methyl group in 2-Methylbenzo[d]thiazol-7-ol may further affect its chemical behavior, making it an interesting subject for study in organic synthesis and chemical biology.

For more in-depth information on the synthesis, molecular structure, and chemical properties of 2-Methylbenzo[d]thiazol-7-ol and related compounds, the cited references provide a comprehensive overview (Huang et al., 2018), (Qi et al., 2021).

Scientific Research Applications

Overview of Thiazole Derivatives in Medicinal Chemistry

Thiazole derivatives, including compounds like 2-Methylbenzo[d]thiazol-7-ol, play a pivotal role in medicinal chemistry due to their wide range of biological activities. These compounds have been extensively investigated for their therapeutic potential in various diseases. The intrinsic molecular interactions between thiazole compounds and a plethora of drug targets/enzymes have led to the discovery of new drug molecules with advances in modes of action. This is highlighted by the significant research and patents focused on the anti-infective and anticancer potential of thiazole-based compounds, underscoring a renewed interest in their therapeutic use among researchers (Sharma et al., 2019).

Antioxidant and Anti-inflammatory Applications

Thiazole derivatives are also explored for their antioxidant and anti-inflammatory properties. Novel benzofused thiazole derivatives have been synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities, suggesting the potential of these compounds as alternative therapeutic agents in the treatment of conditions associated with oxidative stress and inflammation (Raut et al., 2020). This aligns with the broader trend of employing thiazole scaffolds for developing new chemotherapeutic entities, further supporting the importance of thiazole derivatives in drug discovery and development.

Antibacterial Activity

The unique properties of thiazole derivatives extend to significant antibacterial activity against a variety of bacteria and pathogens. The diversity in the biological responses of these compounds makes them a valuable target for the pharmaceutical industry, where they have shown promise in addressing antimicrobial resistance and developing new antibacterial agents (Mohanty et al., 2021).

Anticancer Potential

Thiazole derivatives have demonstrated profound anti-cancer activities, with various classes of thiazole derivatives (Schiff base, mono-, di-, tri-, and heterocyclic substituents) exemplified for their specific anticancer activity. The review of these derivatives highlights their role as valuable leads in the search for new anticancer agents, offering insights into the design and development of thiazole-based compounds for cancer chemotherapy (Jain et al., 2017).

Future Directions

Benzothiazole derivatives, including 2-Methylbenzo[d]thiazol-7-ol, have been the focus of recent synthetic developments due to their potential as anti-tubercular compounds . They have also been investigated for their antidepressant and anticonvulsant effects . These studies suggest that 2-Methylbenzo[d]thiazol-7-ol and similar compounds may have potential for further drug development .

properties

IUPAC Name

2-methyl-1,3-benzothiazol-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-5-9-6-3-2-4-7(10)8(6)11-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCUWTFDQWDODM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylbenzo[d]thiazol-7-ol

Synthesis routes and methods

Procedure details

7-Methoxy-2-methyl-benzothiazole (400 mg, 2.23 mmol) was mechanically mixed with solid pyridine hydrochloride (6.00 g, 52 mmol) and then heated to 160-170° C. in a sealed vessel for 16 hours. Water (40 mL) was added to the warm mixture, the pH was adjusted to neutrality with NaHCO3 and the mixture was extracted with 1:1 CHCl2 /CHCl3 (4×10 mL). The pooled organic extracts were dried over MgSO4, filtered, and concentrated in vacuo to provide 2-methyl-benzothiazol-7-ol as a waxy yellow solid. (260 mg; GC-MS m/z 165).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

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